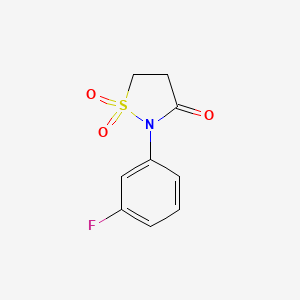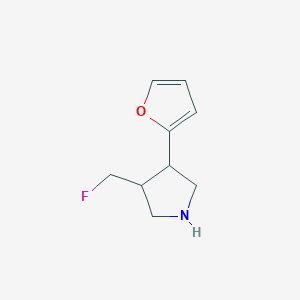
3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine
Descripción general
Descripción
The compound “3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine” is a complex organic molecule that contains a pyrrolidine ring substituted with a furan ring and a fluoromethyl group . Pyrrolidine is a cyclic amine, and furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H11NO . It has a molecular weight of 137.18 g/mol . The structure consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. This ring is substituted at the 3-position with a fluoromethyl group and at the 4-position with a furan ring .Aplicaciones Científicas De Investigación
Virtual Screening and Drug Discovery
A virtual screening campaign targeting the serotonin receptor 5-HT6R led to the identification and optimization of compounds with unique chemical scaffolds, significantly different from known serotonin receptor ligands. The compound 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol, derived from such a campaign, demonstrated promising pro-cognitive properties by reversing memory impairment in a preclinical model, suggesting potential applications in developing novel antipsychotic or antidepressant medications with cognitive benefits (Staroń et al., 2019).
Kinase Inhibition for Therapeutic Applications
Research into furans, pyrroles, and pyrazolones identified 3-pyridyl-2,5-diaryl-pyrroles as potent and orally bioavailable inhibitors of p38 kinase, a protein kinase involved in inflammatory processes and cell differentiation. One specific compound, L-167307, showed efficacy in reducing secondary paw swelling in a rat model of arthritis, indicating its potential for therapeutic use in inflammatory diseases (de Laszlo et al., 1998).
Fluorescence Chemosensors
The development of fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione scaffold, which exhibits high selectivity and sensitivity for Fe3+/Fe2+ ions, represents another application. These compounds have been applied in living cell imaging, specifically for detecting Fe3+ in HepG2 cells, demonstrating their utility in biological research and potential diagnostic applications (Maity et al., 2018).
Synthesis and NMR Studies
Synthetic and NMR studies of 2- and 3-fluorosubstituted heterocycles, including furans and pyrroles, have provided insights into their structural and electronic properties. These studies are crucial for understanding the behavior of these compounds in various chemical reactions and for designing new materials with desired properties (Dvornikova et al., 2003).
Antioxidative Activity of Heterocyclic Compounds
Investigation into the antioxidative properties of heterocyclic compounds, including pyrroles found in coffee volatiles produced by the Maillard reaction, has shown that pyrroles exhibit significant antioxidant activity. This research highlights the potential of these compounds in food science and preservation, as well as in the development of natural antioxidants (Yanagimoto et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(fluoromethyl)-4-(furan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,7-8,11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWMZSGSBOTRGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CO2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531957.png)
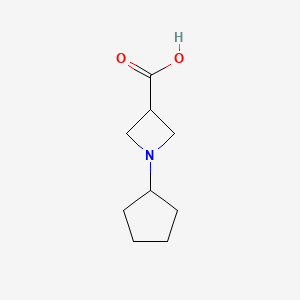
![methyl({[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531959.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)
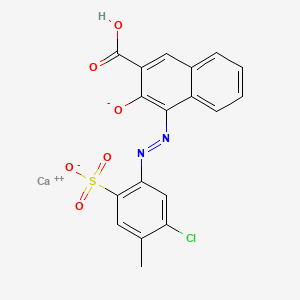
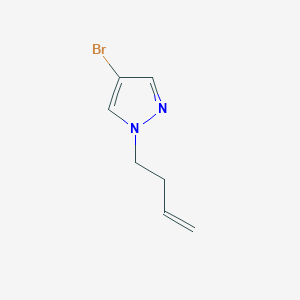
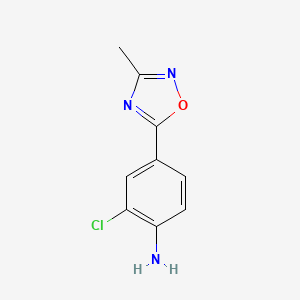
![({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1531970.png)

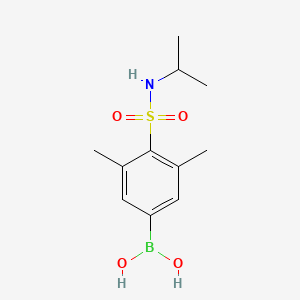
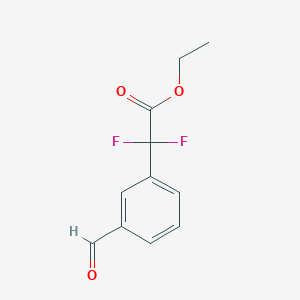
![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)
